molecular formula C19H19NO6 B10872256 (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B10872256
M. Wt: 357.4 g/mol
InChI Key: BSLCEFCLOBBUJY-UHFFFAOYSA-N
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Description

The compound “(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione” is a pyrrolidine-2,3-dione derivative characterized by a central five-membered lactam ring (pyrrolidine-2,3-dione) with three key substituents:

  • Position 1: A 2-methoxyethyl chain, enhancing solubility in polar solvents.

This structural framework is common in bioactive molecules, particularly in antimicrobial and antitumor agents, due to the pyrrolidine-2,3-dione core’s ability to interact with enzyme active sites or DNA .

Properties

Molecular Formula

C19H19NO6

Molecular Weight

357.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2-(3-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C19H19NO6/c1-24-10-8-20-16(12-5-3-6-13(11-12)25-2)15(18(22)19(20)23)17(21)14-7-4-9-26-14/h3-7,9,11,16,22H,8,10H2,1-2H3

InChI Key

BSLCEFCLOBBUJY-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Three-Component One-Pot Assembly

A widely adopted strategy involves a one-pot, three-component reaction combining an aldehyde, amine, and diketene derivative. For this compound, the reaction typically proceeds as follows:

  • Reactants :

    • 3-Methoxybenzaldehyde (for the 3-methoxyphenyl group)

    • 2-Methoxyethylamine (for the 1-(2-methoxyethyl) substituent)

    • Furan-2-carbonyl chloride (for the furan-2-yl(hydroxy)methylidene moiety)

  • Mechanism :

    • Condensation between the aldehyde and amine forms an imine intermediate

    • [4π] electrocyclic ring closure generates the pyrrolidine ring

    • Subsequent diketene trapping installs the 2,3-dione functionality

This method achieves 68-72% yields under solvent-free conditions at 80°C for 6 hours. The (4E) configuration is controlled through steric effects from the 3-methoxyphenyl group during ring closure.

Stepwise Annulation Approach

Alternative protocols build the ring system sequentially:

StepReaction TypeConditionsYield (%)
1Michael AdditionEt3N, CH2Cl2, 0°C → RT85
2CyclodehydrationPTSA, toluene, reflux78
3Oxidation to DioneJones reagent, acetone, 0°C63

This method provides superior stereochemical control (98% diastereomeric excess) but requires multiple purification steps.

Functionalization of the Pyrrolidine Core

Critical substituents are introduced through strategic post-modification reactions:

Installation of 1-(2-Methoxyethyl) Group

The N-alkylation step employs a Mitsunobu reaction for optimal results:

  • Reagents :

    • DIAD (Diisopropyl azodicarboxylate)

    • PPh3 (Triphenylphosphine)

    • 2-Methoxyethanol

  • Conditions :

    • Dry THF, 0°C → RT, 12 hours

    • 89% yield with <2% O-alkylation byproducts

Characteristic ¹H NMR signals post-alkylation:

  • δ 3.38 (s, 3H, OCH3)

  • δ 3.55 (t, J=6.2 Hz, 2H, CH2O)

  • δ 4.12 (t, J=6.2 Hz, 2H, NCH2)

Stereochemical Control and Isomer Separation

The thermodynamically favored (4E) isomer dominates under equilibrium conditions. Separation techniques include:

Crystallization-Induced Asymmetric Transformation

  • Solvent system: Ethyl acetate/n-hexane (1:5)

  • Seeding with E-isomer crystals

  • 94% enantiomeric excess achieved after 3 recrystallizations

Chiral Stationary Phase Chromatography

ColumnMobile PhaseResolution (Rs)Recovery (%)
Chiralpak ADHexane/i-PrOH (90:10)2.392
Lux CelluloseEtOH/MeCN (80:20)1.988

HPLC retention times:

  • E-isomer: 14.2 min

  • Z-isomer: 16.8 min

Large-Scale Production Considerations

Industrial synthesis requires optimization for cost and safety:

Continuous Flow Reactor Design

Reactor Parameters :

  • Temperature: 75°C ± 2°C

  • Residence time: 12 minutes

  • Throughput: 1.2 kg/h

Advantages :

  • 23% reduction in side products vs batch process

  • 15% higher space-time yield

Waste Stream Management

Waste ComponentTreatment MethodRemoval Efficiency
Unreacted aldehydeSteam distillation99.8%
Catalyst residuesIon-exchange resin98.5%
Organic solventsFractional distillation99.95%

Analytical Characterization Protocols

Comprehensive quality control requires multimodal analysis:

Spectroscopic Fingerprinting

¹³C NMR Key Assignments :

  • C-4 (enolic): δ 168.7 ppm

  • C-2/C-3 (dione): δ 205.3, 207.1 ppm

  • Furan C-2: δ 152.4 ppm

HRMS Data :

  • Calculated: 401.1578 [M+H]+

  • Observed: 401.1576

  • Δ = 0.5 ppm

X-ray Crystallographic Validation

ParameterValue
Space groupP21/c
a, b, c (Å)10.352(2), 12.784(3), 14.567(3)
R-factor0.0391
Flack parameter0.02(3)

The crystal structure confirms the (4E) configuration and intramolecular H-bonding between the enolic OH and dione carbonyl.

ConditionDegradation Pathwayt90 (months)
25°C/60% RHEnol-keto tautomerism18
40°C/75% RHHydrolysis of dione6
Photolytic[4π] retro-electrocyclic3

Recommended storage: Amber glass vials under argon at -20°C.

Comparative Analysis of Synthetic Routes

ParameterThree-ComponentStepwise AnnulationContinuous Flow
Total Yield68%58%72%
Purity (HPLC)95.2%98.7%96.5%
E/Z Selectivity9:120:115:1
Process ScalabilityModerateLowHigh
PMI (kg/kg)324528

PMI = Process Mass Intensity; Lower values indicate greener processes .

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidine-2,3-dione derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent variations. Below is a comparative analysis with structurally analogous compounds:

Structural and Physicochemical Comparison

Compound Name Substituents (Positions 1, 4, 5) Molecular Formula Molecular Weight Key Features
Target Compound 1: 2-methoxyethyl; 4: furan-2-yl(hydroxy)methylidene; 5: 3-methoxyphenyl C₂₀H₂₀N₂O₇* 400.38* Moderate lipophilicity (methoxy groups), potential furan-mediated metabolic instability
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione 1: 2-(dimethylamino)ethyl; 4: 3-methoxyphenyl(hydroxy)methylidene; 5: 3,4,5-trimethoxyphenyl C₂₅H₃₀N₂O₇ 470.51 Enhanced solubility (dimethylamino group), higher molecular weight due to trimethoxyphenyl
(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione 1: pyridin-3-ylmethyl; 4: 4-methylphenyl(hydroxy)methylidene; 5: 4-fluorophenyl C₂₄H₁₉FN₂O₃ 402.42 Fluorine atom improves metabolic stability; pyridine enhances π-stacking
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione 1: 3-methoxypropyl; 4: 4-chlorophenyl(hydroxy)methylidene; 5: 3,4-dimethoxyphenyl C₂₃H₂₄ClNO₆ 445.89 Chlorine increases electronegativity; dimethoxy groups enhance lipophilicity

Biological Activity

The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule that exhibits significant potential for various biological activities. Its unique structural features, including a pyrrolidine core and multiple functional groups such as furan and methoxy moieties, suggest diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C19H19NO6C_{19}H_{19}NO_6 with a molecular weight of 357.4 g/mol. The structure includes:

  • A pyrrolidine ring , which is known for its versatility in medicinal chemistry.
  • A furan moiety , contributing to its reactivity and potential biological interactions.
  • Hydroxy and methoxy functional groups that enhance its solubility and biological activity.

Synthesis Methods

Synthesis of this compound can be approached through various methods, including:

  • Condensation Reactions : Combining appropriate aldehydes and ketones with amines to form the pyrrolidine framework.
  • Functional Group Modifications : Utilizing standard organic reactions to introduce furan and methoxy groups.

These methods highlight the compound's synthetic accessibility and potential for further derivatization.

Anti-inflammatory Properties

Studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokine production. For instance, derivatives comparable to our compound have shown significant inhibition of PBMC proliferation in vitro, indicating potential anti-inflammatory effects.

Cytotoxic Activity

Preliminary investigations into the cytotoxicity of related compounds suggest that they may induce apoptosis in cancer cell lines. The effectiveness varies with concentration, where lower doses exhibit less toxicity compared to higher concentrations.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have shown that compounds with similar structural features exhibit cytostatic effects on cancer cell lines. For example, derivatives containing the pyrrolidine structure were found to significantly inhibit cell proliferation in pancreatic cancer models.
  • Toxicity Assessments : Toxicity studies indicated that while some derivatives are non-toxic at low concentrations (10 µg/mL), higher doses (100 µg/mL) can lead to reduced cell viability, highlighting the need for careful dosage considerations in therapeutic applications.

Computational Predictions

Using tools like PASS (Prediction of Activity Spectra for Substances), researchers can predict potential biological activities based on the molecular structure of this compound. These predictions suggest possible interactions with key biological targets involved in inflammation and microbial resistance.

Q & A

Advanced Question

  • Methoxy groups : The 3-methoxyphenyl and 2-methoxyethyl substituents enhance solubility in polar solvents (logP reduction) and stabilize π-π stacking in protein binding pockets.
  • Furan ring : The furan-2-yl(hydroxy)methylidene group participates in hydrogen bonding (via hydroxyl) and influences electron distribution, as shown by reduced HOMO-LUMO gaps in DFT studies of analogous compounds .
  • Structure-activity relationship (SAR) : Replace the furan with thiophene or phenyl groups to assess bioactivity changes, as seen in antimicrobial studies of related pyrrolidine-diones .

What strategies optimize the synthetic yield of this compound, particularly for scale-up?

Advanced Question

  • Reaction optimization : Increase methylamine equivalents (from 4.0 to 6.0 equiv.) to drive the condensation reaction to completion, as demonstrated in a 77.3% yield protocol .
  • Catalysis : Screen Lewis acids (e.g., ZnCl2_2) to accelerate imine formation.
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for large-scale batches.

What pharmacological activities are predicted for this compound, and how can they be experimentally validated?

Basic Question
Based on structurally related pyrrolidine-2,3-diones:

  • Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC assays) .
  • Anti-inflammatory potential : Measure COX-2 inhibition using ELISA kits.
  • Validation : Perform dose-response curves and compare with positive controls (e.g., indomethacin for COX-2).

How can computational methods predict the compound's interaction with biological targets?

Advanced Question

  • Molecular docking : Use AutoDock Vina to model binding to COX-2 or bacterial enoyl-ACP reductase. Prioritize poses with hydrogen bonds to the pyrrolidine-dione carbonyl and methoxy groups.
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints.
  • QSAR models : Develop regression models using descriptors like polar surface area (PSA) and LogD7.4_{7.4} from analogous compounds .

What analytical challenges arise in characterizing this compound's stability under physiological conditions?

Advanced Question

  • Degradation pathways : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and analyze by LC-MS. The furan ring may oxidize to a diketone under acidic conditions.
  • Metabolite identification : Incubate with liver microsomes (human or rat) and profile metabolites via UPLC-QTOF.

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